![molecular formula C20H19ClN2O3 B2669639 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one CAS No. 859859-96-4](/img/structure/B2669639.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one
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Description
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one, also known as SB-271046, is a selective serotonin receptor antagonist that has been widely studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the 5-HT6 receptor, which is involved in the regulation of cognition, memory, and mood.
Scientific Research Applications
Anticonvulsant and Antimicrobial Activities
- Anticonvulsant Activity : A study synthesized derivatives of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one, including compounds structurally related to the one of interest, to evaluate their anticonvulsant activity. The compounds showed promise in in vivo tests such as maximal electroshock (MES) and subcutaneous Metrazol (scMet), indicating potential for treating seizure disorders (Aytemir, Çalış, & Özalp, 2004).
- Antimicrobial Activity : The same study also investigated the antimicrobial activities of these compounds, finding some derivatives to exhibit activity against various bacteria and fungi. This suggests a potential application in developing new antimicrobial agents.
Interaction with Serotonin Receptors
- 5-HT1A Receptor Agents : Research into new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin, including those with a piperazine group, aimed to study their affinity for serotonin 5-HT1A and 5-HT2A receptors. Certain derivatives showed excellent activity for 5-HT1A receptors, indicating potential use in treating disorders related to serotonin dysregulation (Ostrowska et al., 2023).
Other Pharmacological Evaluations
- Antipsychotic Potential : A study synthesized compounds with the goal of evaluating their potential as atypical antipsychotics. The research indicates that certain derivatives could have significant atypical behavior, suggesting an area for further exploration in the development of new antipsychotic medications (Shelke et al., 2005).
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-2-1-3-16(11-15)23-8-6-22(7-9-23)13-14-10-20(25)26-19-5-4-17(24)12-18(14)19/h1-5,10-12,24H,6-9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBSBWVUACUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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